N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
Description
N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic heterocyclic compound featuring a thiazole core fused with a 1,2-dimethylindole moiety and a 2,2-dimethyl-5-oxotetrahydrofuran carboxamide side chain. The compound’s indole moiety may confer interactions with biological targets such as serotonin receptors or kinases, while the tetrahydrofuran ring could enhance metabolic stability compared to linear analogs.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-(1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-11-17(12-7-5-6-8-15(12)23(11)4)14-10-27-19(21-14)22-18(25)13-9-16(24)26-20(13,2)3/h5-8,10,13H,9H2,1-4H3,(H,21,22,25) |
InChI Key |
GAEAHRMPVAKKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C3=CSC(=N3)NC(=O)C4CC(=O)OC4(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of indole, thiazole, and tetrahydrofuran moieties. Its synthesis typically involves multi-step organic reactions that start with the preparation of indole and thiazole intermediates. These intermediates are then coupled under specific conditions to yield the final compound. The synthesis process may utilize various acids, bases, and solvents to facilitate the desired transformations .
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of indole-thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related thiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria . The presence of the thiazole group enhances the lipophilicity of the compound, aiding in its transport across cell membranes to reach target sites effectively.
Anticancer Potential
N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has been investigated for its anticancer properties. The compound may interact with specific molecular targets within cancer cells, potentially inhibiting key enzymes involved in DNA synthesis and cell proliferation. In vitro studies have demonstrated promising growth inhibition against various cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound is being explored for its anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation .
Applications in Research and Industry
- Medicinal Chemistry : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
- Pharmaceutical Research : Investigations into its biological activities may lead to new drug candidates for treating infections and cancer.
- Material Science : Its unique chemical structure may find applications in developing new materials with specialized properties.
Case Studies
Recent studies have highlighted the effectiveness of thiazole derivatives in targeting thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds similar to this compound have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM against TS proteins . This underscores the compound's potential in anticancer drug development.
Mechanism of Action
The mechanism of action of N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several thiazole- and indole-based derivatives reported in recent literature. Below is a systematic comparison based on structural features, physicochemical properties, and inferred bioactivity:
Structural Analogues from
The Iranian Journal of Pharmaceutical Research (2021) analyzed six thiazole derivatives (4d–4i) with pyridinyl and morpholinomethyl substituents, providing a basis for comparison :
| Compound ID | Core Structure | Key Substituents | Melting Point (°C) | ¹H/¹³C NMR Data Confirmed? | HRMS Purity (%) |
|---|---|---|---|---|---|
| Target Compound | Thiazole-indole-tetrahydrofuran | 1,2-dimethylindole, 2,2-dimethyltetrahydrofuran | Not reported | Not available | Not reported |
| 4d | Thiazole-pyridine | 3,4-dichlorobenzamide, morpholinomethyl | 192–194 | Yes | >99 |
| 4e | Thiazole-pyridine | 3,4-dichlorobenzamide, 4-methylpiperazinylmethyl | 178–180 | Yes | >99 |
| 4f | Thiazole-pyridine | 3,4-dichlorobenzamide, i-propyl(methyl)aminomethyl | 165–167 | Yes | >99 |
| 4g | Thiazole-pyridine | Benzamide, 4-methylpiperazinylmethyl | 185–187 | Yes | >99 |
| 4h | Thiazole-pyridine | Isonicotinamide, dimethylaminomethyl | 210–212 | Yes | >99 |
| 4i | Thiazole-pyridine | Isonicotinamide, morpholinomethyl | 198–200 | Yes | >99 |
Key Observations
Core Heterocycles: The target compound uniquely combines indole and tetrahydrofuran motifs, whereas compounds 4d–4i feature pyridine-linked thiazoles.
Substituent Effects: The 1,2-dimethylindole group in the target compound likely increases steric hindrance, possibly reducing off-target interactions compared to the 3,4-dichlorobenzamide groups in 4d–4f. Morpholinomethyl and piperazinylmethyl groups in 4d–4i are known to enhance solubility and bioavailability; the absence of such groups in the target compound suggests a trade-off between metabolic stability and absorption.
Physicochemical Properties :
- Melting points for 4d–4i range from 165–212°C, indicative of crystalline solids with high purity. The target compound’s melting point is unreported, but its structural complexity may result in a higher or broader range.
- HRMS data for 4d–4i confirm >99% purity, suggesting robust synthetic protocols. Similar validation is lacking for the target compound.
Inferred Bioactivity :
- Compounds 4d–4i were designed as kinase inhibitors or antimicrobial agents, leveraging pyridine’s metal-coordinating ability. The target compound’s indole-tetrahydrofuran system may instead target GPCRs or cytochrome P450 enzymes, though experimental confirmation is needed.
Research Findings and Limitations
- Structural Uniqueness: The target compound’s hybrid architecture distinguishes it from pyridine-based analogs, offering novel opportunities for drug discovery.
- Data Gaps : Critical parameters such as solubility, logP, and IC₅₀ values are unavailable for the target compound, limiting direct pharmacological comparisons.
Biological Activity
N-(4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that combines various structural motifs, including an indole derivative, a thiazole ring, and a tetrahydrofuran moiety. This unique combination suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H21N3O3S
- Molecular Weight : Approximately 371.46 g/mol
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit a variety of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The thiazole and indole components are known for their effectiveness against various pathogens .
- Anticancer Potential : Indole derivatives are widely studied for their anticancer properties. The presence of multiple heteroatoms and rings in the structure may enhance its efficacy in targeting cancer cells .
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with key enzymes involved in metabolic pathways, potentially leading to disruption in the synthesis of essential biomolecules .
- Cellular Interaction : Studies suggest that compounds with indole structures can induce apoptosis in cancer cells by activating specific cellular pathways .
Antimicrobial Studies
A study conducted by Dhumal et al. (2016) explored the antimicrobial effects of thiazole derivatives. Their findings indicated that compounds similar to this compound showed significant inhibition against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
Anticancer Research
Research by Desai et al. (2018) highlighted the anticancer activity of indole-based compounds. They found that specific derivatives exhibited cytotoxic effects on various cancer cell lines (e.g., A549, MCF7), which could be relevant to this compound due to its structural similarities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indole Derivative A | Indole core with varied substituents | Anticancer |
| Thiazole Derivative B | Thiazole ring with amine functionality | Antibacterial |
| Tetrahydrofuran C | Tetrahydrofuran ring with ester groups | Antifungal |
This compound stands out due to its unique combination of functional groups which may enhance its biological activity compared to other compounds lacking such diversity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
